N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Description
N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a substituted phenyl ring. Key structural features include:
- Acetyl group at the 5-position of the phenyl ring, which may enhance electron-withdrawing effects and influence reactivity.
- Hydroxyl group at the 2-position, enabling hydrogen bonding and modulating solubility.
This compound’s unique substitution pattern distinguishes it from other methanesulfonamide derivatives, as discussed below.
Properties
IUPAC Name |
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWSLVKOAXJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597817 | |
| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-18-3 | |
| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
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Deprotonation : A base (e.g., triethylamine, pyridine) abstracts the proton from the aniline’s amine group, generating a nucleophilic amide ion.
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Sulfonylation : The amide ion attacks MsCl, displacing chloride and forming the sulfonamide bond.
Stoichiometric excess of MsCl (1.2–1.5 equivalents) is typically employed to drive the reaction to completion, while the base neutralizes HCl byproducts, preventing protonation of the aniline and ensuring reaction efficiency.
Solvent and Temperature Optimization
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Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar reactants and byproducts. DCM’s low boiling point (40°C) facilitates easy removal post-reaction.
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Temperature Control : Reactions are conducted at 0–5°C initially to minimize side reactions (e.g., over-sulfonylation), then warmed to room temperature for completion.
Optimized Laboratory-Scale Procedures
Modern refinements to the classical method focus on enhancing yield, purity, and scalability.
Base and Catalytic Enhancements
Recent studies demonstrate that potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves superior yields (85–92%) compared to traditional amines. The heterogeneous base facilitates easier separation, while DMF’s high polarity stabilizes intermediates.
Table 1: Comparison of Bases in Sulfonylation Reactions
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 78 | 95 |
| Pyridine | THF | 82 | 93 |
| K₂CO₃ | DMF | 92 | 98 |
Purification Strategies
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Recrystallization : Ethanol or methanol recrystallization removes unreacted aniline and MsCl residues. Ethanol yields larger crystals with higher purity (98–99%).
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves byproducts like N,N-disulfonylated species, which form at higher MsCl concentrations.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to ensure safety, cost-efficiency, and consistency.
Continuous Flow Reactor Systems
Adopting continuous flow technology reduces reaction times from hours to minutes by improving heat and mass transfer. Methanesulfonyl chloride, synthesized via methyl mercaptan chlorination, is introduced into a packed-bed reactor containing 5-acetyl-2-hydroxyaniline and K₂CO₃ in DMF. This setup achieves 88–90% conversion at 50°C with a residence time of 15 minutes.
Reagent Quality Control
Industrial processes prioritize high-purity MsCl (>99.5%) to minimize byproducts. The patent US3993692A details a continuous chlorination method using methyl mercaptan and Cl₂ in aqueous HCl, yielding MsCl with ≤0.1% sulfonic acid impurities.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies residual aniline (<0.1%) and disulfonylated contaminants (<0.5%).
Challenges and Mitigation Strategies
Hydrolysis of the Acetyl Group
The acetyl moiety is susceptible to hydrolysis under acidic or basic conditions. To mitigate this:
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: 2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of stannous chloride (SnCl2) or samarium iodide (SmI3) to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids, where it acts as a reagent to form esters.
Common Reagents and Conditions:
Condensation Reactions: Reagents such as aldehydes, stannous chloride (SnCl2), and samarium iodide (SmI3) are commonly used.
Esterification: Carboxylic acids and alcohols are used along with 2,4’-Dibromoacetophenone under acidic conditions to form esters.
Major Products:
α,β-Unsaturated Ketones: Formed from condensation reactions with aldehydes.
Esters: Formed from esterification reactions with carboxylic acids.
Scientific Research Applications
Biological Activities
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects in cell-based assays. Its structure suggests potential interactions with cyclooxygenase enzymes, particularly cyclooxygenase-2, which are crucial in mediating inflammation and pain responses.
- Analgesic Effects : Due to its structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), it may also exhibit analgesic properties, making it a candidate for further development in pain management therapies.
Synthetic Routes
Several synthetic methods have been developed for producing this compound:
- Acetylation of 2-Hydroxyaniline : This involves using acetic anhydride or acetyl chloride in the presence of a base followed by reaction with methanesulfonyl chloride.
- Demethylation Reactions : Techniques utilizing reagents like boron tribromide or strong acids can yield the desired compound from methoxy derivatives.
Comparative Studies
Research has identified several compounds that share structural features with this compound, highlighting how slight modifications can significantly impact biological activities:
| Compound Name | Structural Features | Notable Aspects |
|---|---|---|
| N-(4-acetylphenyl)methanesulfonamide | Acetyl group at para position | Different position affects activity |
| N-(2-hydroxyphenyl)methanesulfonamide | Hydroxyl group without acetyl | Potentially different biological profile |
| N-(5-bromoacetyl-2-hydroxyphenyl)methanesulfonamide | Bromoacetyl instead of acetyl | Increased reactivity due to bromine |
| N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide | Acetyl at meta position | Variation in anti-inflammatory activity |
These comparisons underscore the importance of structural diversity in influencing the pharmacological profiles of related compounds.
Case Studies and Research Findings
Research into this compound is still ongoing, but preliminary findings indicate its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases. For instance:
- A study demonstrated that compounds with structural similarities often exhibit competitive inhibition against cyclooxygenase enzymes, suggesting that this compound may inhibit cyclooxygenase-2 activity effectively, similar to other NSAIDs.
- Further investigations are necessary to explore the full range of biological activities and therapeutic applications of this compound, as well as to understand its mechanisms of action in detail.
Mechanism of Action
Mechanism: 2,4’-Dibromoacetophenone acts as a reactive alkylating agent. It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles. This reactivity makes it useful in various synthetic applications .
Molecular Targets and Pathways:
Glycogen Synthase Kinase-3β (GSK-3β): It acts as a non-ATP competitive inhibitor of GSK-3β, a key enzyme involved in various cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Acetyl Group Orientation: The 5-acetyl substituent in the target compound may sterically hinder interactions compared to 4-acetyl derivatives (e.g., N-(4-acetylphenyl)methanesulfonamide), altering binding affinity in enzyme pockets .
- Biological Activity: Compounds like N-(4-chlorophenyl)methanesulfonamide (WIHGUQ) exhibit notable antimicrobial activity due to electron-withdrawing chloro groups, while the target compound’s hydroxyl and acetyl groups may offer synergistic effects . N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide shows unique stability in computational models, attributed to steric protection of the hydroxyl group by tert-butyl groups .
- Physicochemical Properties: Lipophilicity: The phenoxy group in N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide increases LogP (2.7), suggesting better membrane permeability than the target compound’s polar acetyl-hydroxyl combination . Solubility: Fused-ring systems (e.g., tetrahydronaphthalenone in ) reduce aqueous solubility compared to simpler phenyl derivatives .
Biological Activity
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a hydroxy group, an acetyl group, and a methanesulfonamide moiety. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 219.25 g/mol.
1. Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of methanesulfonamides have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
2. Anticancer Activity
The anticancer potential of related sulfonamide compounds has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, a target for cancer therapy, which suggests that this compound could also act through similar pathways.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as carbonic anhydrase and various kinases, which are critical in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells.
- Cell Cycle Arrest : Evidence from related compounds indicates they may cause cell cycle arrest at specific phases, thereby inhibiting cell division.
Research Findings and Case Studies
A study conducted on sulfonamide derivatives demonstrated significant anticancer activity against several cancer cell lines. The results showed that these compounds could reduce cell viability effectively, with IC50 values indicating potent activity (Table 1).
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Sulfonamide A | MCF-7 | 15 | Apoptosis |
| Sulfonamide B | HeLa | 10 | Enzyme Inhibition |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the optimal synthetic routes for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide?
The synthesis typically involves reacting 5-acetyl-2-hydroxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. Conditions such as solvent choice (e.g., dichloromethane or THF), temperature (room temperature or controlled cooling), and stoichiometric ratios are critical for yield optimization. Recrystallization from ethanol or methanol is commonly used for purification .
Q. How can the structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths, angles (e.g., S–N and C–O bonds), and dihedral angles between aromatic rings and functional groups. Additional characterization via H/C NMR, IR, and high-resolution mass spectrometry (HRMS) validates purity and functional groups .
Q. What analytical techniques are suitable for monitoring reaction progress?
Thin-layer chromatography (TLC) with UV visualization or HPLC coupled with mass spectrometry are effective for tracking intermediates and final products. For kinetic studies, in-situ FT-IR or Raman spectroscopy can monitor sulfonylation progress .
Advanced Research Questions
Q. How do quantum-chemical calculations aid in predicting spectral properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict UV-Vis absorption spectra. Solvent effects (e.g., using the Polarizable Continuum Model) refine theoretical spectra for comparison with experimental data .
Q. What experimental-design considerations resolve contradictions between computational and observed spectral data?
Discrepancies often arise from solvent polarity or excited-state dynamics. To address this:
Q. How can the compound’s bioactivity be systematically evaluated?
- Enzyme inhibition assays : Use kinetic assays (e.g., fluorescence-based) to measure IC values against target enzymes (e.g., cyclooxygenase-2).
- Molecular docking : Simulate binding interactions using software like AutoDock Vina, guided by crystallographic data of enzyme active sites.
- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., varying acetyl or sulfonamide groups) to correlate substituents with activity .
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents.
- Slow evaporation : Use diffusion-controlled methods (e.g., layered hexane/ethyl acetate).
- Additives : Introduce co-crystallizing agents (e.g., ethanol in ) to stabilize hydrogen-bond networks .
Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
